Naphthol AS-BI

Descripción

Historical Context and Evolution of Naphthol AS-BI Research

Over time, the research focus on this compound expanded beyond its initial use in dyes. Its unique structural features suggested potential interactions with biological molecules, leading to investigations into its utility in biomedical research. This evolution has seen this compound and its derivatives employed as substrates in enzymatic assays, particularly for phosphatases, which are enzymes crucial in many biological processes. medchemexpress.comscbt.com The development of fluorogenic substrates, where enzymatic activity results in a fluorescent product, further advanced the research utility of this compound derivatives like this compound phosphate (B84403). caymanchem.com

Foundational Research Paradigms and Scientific Significance of this compound and its Derivatives

The foundational research paradigms involving this compound center on its application as a coupling component in the formation of azo dyes and its subsequent role as a substrate in enzymatic assays. Its significance in the dye industry stems from its ability to form insoluble, intensely colored pigments when coupled with diazonium salts.

In biomedical research, the scientific significance of this compound lies primarily in its use as a substrate for enzymes, notably acid and alkaline phosphatases. medchemexpress.comscbt.com This application is based on the principle that these enzymes can hydrolyze specific derivatives of this compound, releasing the parent compound or a modified version that can be detected, often through its chromogenic or fluorogenic properties. caymanchem.commedchemexpress.com

Key derivatives, such as this compound phosphate, have been particularly significant. This compound phosphate serves as a fluorogenic substrate for acid and alkaline phosphatases. caymanchem.com Upon hydrolysis by these enzymes, it is converted to this compound, which exhibits fluorescence with specific excitation and emission spectra. caymanchem.com This property makes this compound phosphate a valuable tool for quantitatively measuring phosphatase activity in various biological samples and histochemical applications. caymanchem.com

Research findings highlight the utility of this compound phosphate in specific enzymatic assays. For instance, it has been identified as a preferred substrate for tartrate-resistant acid phosphatase (TRAP) isoform 5b, an enzyme associated with osteoclastic activity. nih.gov This application is crucial for studying bone metabolism and related diseases. nih.gov Similarly, this compound phosphate is used in assays for alkaline phosphatase (ALP), an enzyme involved in diverse physiological processes and a marker in certain diagnostic contexts.

The scientific significance of this compound and its derivatives is underscored by their application in:

Histochemistry: Localizing enzyme activity in tissue sections.

Enzyme Kinetics: Studying enzyme mechanisms and the effects of inhibitors. chemimpex.com

Clinical Diagnostics: Monitoring enzyme levels as potential disease markers. caymanchem.com

Data illustrating the properties of this compound and a key derivative can be summarized as follows:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| This compound | C₁₈H₁₄BrNO₃ | 383.22 | 71060 |

| This compound phosphate | C₁₈H₁₅BrNO₆P | 452.19 | 74715 |

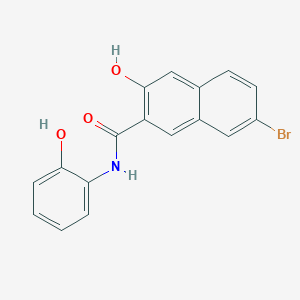

Structural Basis for Reactivity and Research Utility of this compound

The reactivity and research utility of this compound are directly linked to its chemical structure. The molecule consists of a naphthalene (B1677914) ring system substituted with a bromine atom, a hydroxyl group, and an N-(2-methoxyphenyl)carbamoyl group. nih.govontosight.ai

The presence of the hydroxyl group on the naphthalene ring is crucial for its reactivity as a coupling component in azo dye formation. This phenolic hydroxyl is acidic and can react with diazonium salts to form azo linkages, creating larger, colored molecules.

In the context of enzymatic assays, the hydroxyl group, or a modified version like the phosphate ester in this compound phosphate, serves as the site of enzymatic activity. Phosphatases, for example, catalyze the hydrolysis of the phosphate ester bond in this compound phosphate, releasing the free this compound molecule. caymanchem.com The strategic placement of the phosphate group allows the enzyme to interact with and cleave the molecule.

The structural features that contribute to its research utility include:

Naphthalene core: Provides a framework for chromogenic or fluorogenic properties upon appropriate substitution or modification.

Hydroxyl/Phosphate group: Acts as the site of enzymatic cleavage, enabling its use as a substrate.

Substituents (Bromine, Methoxy (B1213986), Carbamoyl): Influence solubility, stability, and specificity of interactions with enzymes or other biological targets.

The release of the this compound molecule (or a related chromophore/fluorophore) after enzymatic cleavage is the basis for detecting and quantifying enzyme activity in research applications. The ability to detect this released product, either visually through color formation or instrumentally through fluorescence, makes this compound derivatives valuable probes in biochemical and histochemical studies. caymanchem.commedchemexpress.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-bromo-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO3/c1-23-17-5-3-2-4-15(17)20-18(22)14-9-12-8-13(19)7-6-11(12)10-16(14)21/h2-10,21H,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEINYQEXWLMCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061637 | |

| Record name | 2-Naphthalenecarboxamide, 7-bromo-3-hydroxy-N-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237-75-8 | |

| Record name | 7-Bromo-3-hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1237-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AI 3-50089 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001237758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS-BI | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 7-bromo-3-hydroxy-N-(2-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, 7-bromo-3-hydroxy-N-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-hydroxy-N-o-hydroxyphenylnaphthalene-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphthol AS-BI | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2TG9VZA3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivative Development of Naphthol As Bi

Advanced Synthetic Routes for Naphthol AS-BI and its Analogues

The synthesis of this compound and its related analogues involves various organic transformations, ranging from complex reactions for the core structure to multicomponent approaches for generating diverse derivatives.

Complex Organic Reactions for this compound Core Synthesis

The core structure of this compound is a substituted 3-hydroxynaphthalene-2-carboxanilide. While detailed complex organic reaction schemes specifically for the de novo synthesis of the this compound core (7-bromo-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide) are not extensively detailed in the search results, related synthetic strategies for similar 3-hydroxynaphthalene-2-carboxanilides have been reported. One method for preparing ring-substituted 3-hydroxynaphthalene-2-carboxanilides involves a microwave-assisted synthesis where the carboxyl group is activated with phosphorus trichloride. mdpi.com

For derivatives, a notable example is the synthesis of this compound beta-D-glucosiduronic acid, which utilizes the Koenigs-Knorr glycosidation reaction. nih.gov In this process, potassium naphtholate AS-BI reacts with acetobromomethyl glucuronate under anhydrous conditions, proceeding via nucleophilic substitution where the naphtholate ion attacks the anomeric carbon of the glucuronate derivative. Key reaction parameters for this glycosidation include using absolute alcohol as a solvent to minimize hydrolysis of the bromoacetyl group and employing equimolar quantities of naphtholate and glucuronate to prevent side reactions.

Multicomponent Reaction Approaches for Naphthol Analogues

Multicomponent reactions (MCRs) offer efficient one-pot strategies for the synthesis of diverse naphthol derivatives and related heterocyclic compounds. While specific MCR approaches for this compound analogues (bearing the exact substitution pattern of this compound) are not explicitly detailed, the literature highlights the broad applicability of MCRs using 2-naphthol (B1666908) as a key building block. conicet.gov.areurekaselect.comnih.gov These reactions allow for the rapid construction of complex molecular architectures from three or more starting materials in a single step, minimizing solvent use and reducing reaction times. conicet.gov.areurekaselect.com

Examples of MCRs involving 2-naphthol include Mannich-type reactions that yield 1-amidoalkyl-2-naphthol derivatives. conicet.gov.arresearchgate.net These reactions typically involve 2-naphthol, an aldehyde, and an amide or amine component, often catalyzed by various acidic or basic catalysts. conicet.gov.arresearchgate.net Other MCRs have been developed for synthesizing various heterocyclic compounds fused with the naphthol framework, such as xanthenes, furans, and pyrans, by reacting 2-naphthol with aldehydes and other appropriate coreactants. nih.gov These examples demonstrate the potential of MCR strategies for generating a wide array of structures related to the naphthol core found in this compound.

Design and Synthesis of this compound Derivatives for Enhanced Research Applications

The rational design and synthesis of this compound derivatives are driven by the desire to enhance its properties for specific research applications, such as improving its efficacy as an enzyme substrate or developing it for novel catalytic roles.

Rational Design Principles for this compound Modification

The design of this compound derivatives often involves modifying the existing functional groups or introducing new substituents onto the naphthalene (B1677914) core or the anilide moiety. This compound contains bromine, hydroxyl, and methoxy (B1213986) groups, which influence its chemical reactivity and physical properties, including its ability to form azoic dyes and interact with biological molecules. ontosight.ai

Rational design principles for modifying naphthol structures, as seen with related compounds like BINOL (1,1'-bi-2-naphthol), involve strategic functionalization to tune electronic and steric properties. researchgate.netgoogle.comacs.orgcutm.ac.in For instance, electrophilic substitution on the aromatic rings of naphthol derivatives is a common strategy for introducing new groups. researchgate.netcutm.ac.in The position and nature of these substituents can significantly impact properties such as solubility, substantivity (affinity to materials like cotton, as observed for other Naphthol AS series compounds), and reactivity in various chemical transformations or enzymatic reactions. guidechem.comsioc-journal.cn Modifying the hydroxyl group, as seen in the synthesis of this compound phosphate (B84403) and glucuronide derivatives, is another approach to alter its interaction with enzymes and change its solubility characteristics. nih.govconicet.gov.arguidechem.comcymitquimica.comnih.gov

Stereoselective Synthesis of this compound Chiral Analogues

Polymer-Supported this compound Derivatives in Catalysis Research

The immobilization of chiral naphthol derivatives on polymer supports has emerged as a valuable strategy in catalysis research, offering advantages such as easy separation and recycling of the catalyst. sioc-journal.cncymitquimica.comsioc-journal.cn While the majority of research in this area has focused on polymer-supported BINOL derivatives, the principles are applicable to other naphthol-based structures, including potential this compound derivatives.

Polymer-supported naphthol derivatives function as heterogeneous catalysts or ligands for transition metals in various organic reactions, particularly in asymmetric catalysis. researchgate.netgoogle.comsioc-journal.cncymitquimica.comsioc-journal.cnsielc.com The polymer support provides a solid phase that facilitates the recovery of the catalyst by simple filtration, overcoming the limitations associated with homogeneous catalysts which can be difficult to separate from reaction mixtures. cymitquimica.comsioc-journal.cn

Biochemical and Enzymatic Research Applications of Naphthol As Bi and Its Conjugates

Naphthol AS-BI as a Substrate for Phosphatase Enzyme Systems

This compound phosphate (B84403) is a prominent substrate employed in the study of phosphatase enzymes, including alkaline phosphatase, acid phosphatase, and specifically, tartrate-resistant acid phosphatase (TRAP). Hydrolysis of this compound phosphate by these enzymes releases the this compound moiety, which can then be detected, often through coupling with a diazonium salt to form a colored precipitate or by its fluorescent properties sigmaaldrich.commedchemexpress.comgenaxxon.com. This enzymatic cleavage forms the basis of numerous assays and histochemical staining procedures.

Mechanisms of Alkaline Phosphatase Activity with this compound Phosphate

Alkaline phosphatase (ALP) catalyzes the hydrolysis of phosphate esters in alkaline conditions. This compound phosphate serves as a substrate for ALP, undergoing rapid dephosphorylation scbt.com. The mechanism involves the enzymatic cleavage of the phosphate group from the this compound molecule. This reaction releases free this compound, which can be visualized. The unique naphthol structure of this compound is thought to enhance its interaction with the enzyme's active site, influencing reaction kinetics scbt.com. Studies investigating ALP activity using this compound phosphate have explored optimal conditions, such as pH. For instance, an optimum pH for phosphatase activity using this compound was reported to be around pH 4.6, although alkaline phosphatases typically function at higher pH values . Quantitative histochemical methods using this compound phosphate and a coupling reagent like Fast Blue B have been developed to determine kinetic parameters such as apparent Km and Vmax for alkaline phosphatase at different cellular locations .

Elucidation of Acid Phosphatase Kinetics and Mechanisms Utilizing this compound Phosphate

Acid phosphatases (ACP) catalyze the hydrolysis of phosphate esters in acidic environments. This compound phosphate is also a substrate for ACP and is used to quantify its activity sigmaaldrich.commedchemexpress.comgenaxxon.combrainly.com. The reaction involves the acid phosphatase enzyme splitting off orthophosphate from this compound phosphate, releasing the this compound molecule brainly.com. This reaction is fundamental to understanding ACP activity in various biological processes and tissues brainly.com. This compound phosphate has been used in fluorometric assays for acid phosphatase genaxxon.com. Research has indicated that this compound phosphate can show superior localization of acid phosphatase in specific cellular compartments like vacuoles and multivesicular bodies compared to other substrates . Studies have also investigated optimal substrate concentrations for acid phosphatase detection using this compound phosphate, with maximal staining observed at specific concentrations .

Specificity of this compound Phosphate for Tartrate-Resistant Acid Phosphatase (TRAP) Isoforms

This compound phosphate has demonstrated particular utility and specificity as a substrate for tartrate-resistant acid phosphatase (TRAP), especially for the isoform 5b oup.comresearchgate.net. TRAP is notably found in osteoclasts and is used as a marker for bone resorption activity oup.comservicebio.com. Unlike some other substrates like para-nitrophenylphosphate (pNPP), this compound phosphate is hydrolyzed poorly by non-type 5 TRAPs found in blood cells, contributing to its higher specificity for bone-specific TRAP activity oup.comresearchgate.net. This selective hydrolysis by TRAP isoform 5b makes this compound phosphate a preferred substrate for developing specific TRAP assays, including both biochemical and histochemical methods, to assess osteoclastic activity sigmaaldrich.comoup.comresearchgate.netservicebio.com. The use of this compound phosphate in conjunction with inhibitors like heparin, which selectively inhibits isoform 5a, further enhances the specificity for isoform 5b in serum TRAP assays oup.comresearchgate.net.

Here is a summary of some kinetic parameters reported for this compound phosphate with phosphatases:

| Enzyme | Optimal pH (approx.) | Km (M) (approx.) | Reference |

| Phosphatase | 4.6 | 1 x 10⁻⁵ | |

| Alkaline Phosphatase | - | 0.77-0.87 x 10⁻³ |

Note: The optimal pH for "Phosphatase" at 4.6 in reference appears to refer to acid phosphatase activity. Alkaline phosphatase typically has a much higher optimal pH.

This compound β-D-Glucuronide in Glucuronidase and Drug Metabolism Investigations

This compound β-D-glucuronide is another significant conjugate used in enzymatic research, primarily as a substrate for β-glucuronidase and in studies related to UDP-glucuronosyltransferase (UGT) activity and drug metabolism.

Substrate Utility for β-Glucuronidase Activity Profiling

This compound β-D-glucuronide serves as a substrate for β-glucuronidase, an enzyme that hydrolyzes β-D-glucuronic acid conjugates. scbt.combiologists.comsigmaaldrich.commedchemexpress.com. Upon enzymatic cleavage by β-glucuronidase, this compound β-D-glucuronide releases the this compound moiety scbt.com. This release can be detected, often leading to a colored or fluorescent product, making it useful for visualizing and quantifying β-glucuronidase activity in various biological contexts, including histochemical staining and cell-based assays biologists.commedchemexpress.com. Studies have utilized this compound β-D-glucuronide in quantitative cytochemical measurements of β-glucuronidase levels in single cells biologists.com. The compound has been reported to have a lower Michaelis constant (Km) compared to other substrates like phenolphthalein (B1677637) glucuronide, indicating a higher enzyme affinity . The optimal pH for β-D-glucuronidase activity using this compound has been reported around pH 5.0 .

Here is a reported kinetic parameter for this compound β-D-glucuronide with β-glucuronidase:

| Enzyme | Optimal pH (approx.) | Km (M) (approx.) | Reference |

| β-D-Glucuronidase | 5.0 | 2 x 10⁻⁵ |

Insights into UDP-Glucuronosyltransferase (UGT) Activity and Drug Conjugation Pathways

This compound β-D-glucuronide plays a role in investigating UDP-glucuronosyltransferase (UGT) activity, although it is primarily a product of UGT activity when this compound is the aglycone substrate. UGTs are key enzymes in drug metabolism, catalyzing the conjugation of various endogenous and exogenous compounds with glucuronic acid, forming β-D-glucuronides solvobiotech.comnih.govresearchgate.net. While this compound itself can serve as a substrate for UGTs, leading to the formation of this compound β-D-glucuronide, the glucuronide conjugate is used in research related to the fate and interactions of glucuronidated compounds chemimpex.com. Studies involving glucuronidation often utilize various substrates to profile UGT activity and understand drug conjugation pathways solvobiotech.comnih.govresearchgate.net. Although the searches did not specifically detail the use of this compound β-D-glucuronide as a substrate for UGTs (as it is typically a product), its existence and use in research imply its relevance in studying the broader context of glucuronidation and drug metabolism, potentially in studies involving the hydrolysis or transport of glucuronide conjugates. Research into UGTs and their substrates, such as 1-naphthol (B170400) (a related compound), provides insights into the mechanisms of glucuronidation, which are applicable to understanding how compounds like this compound are conjugated and how these conjugates might be processed nih.govresearchgate.net.

Application in Enzyme Localization and Cytochemical Studies

This compound is extensively used in cytochemical studies and enzyme localization techniques. Its utility stems from the fact that enzymatic cleavage of this compound conjugates releases the poorly soluble this compound moiety, which can then be coupled with a diazonium salt to form a colored precipitate at the site of enzyme activity alliedguru.com. This allows for the visualization of enzyme distribution within cells and tissues.

Histochemical Staining Protocols for Enzyme Visualization

Histochemical staining protocols employing this compound substrates are well-established methods for visualizing enzyme activity in tissue sections. This compound phosphate, for instance, is a common substrate for phosphatases, including alkaline phosphatase (ALP) and tartrate-resistant acid phosphatase (TRAP) alliedguru.com. Upon hydrolysis by these enzymes, this compound is released and subsequently coupled with a diazonium salt, such as Fast Blue BB or Fast Red TR, to produce an insoluble, colored azo dye precipitate at the enzymatic site alliedguru.compor-journal.com.

For alkaline phosphatase detection, sections are typically incubated in an alkaline this compound phosphate solution with a diazonium salt alliedguru.com. Similarly, acid phosphatase activity is visualized using this compound phosphate in an acidic buffer, often coupled with Fast Garnet or Fast Red Violet alliedguru.compor-journal.com. TRAP staining, frequently used in osteoclast studies, also utilizes this compound phosphate coupled with a diazonium salt like Fast Red TR or NewFuchsin to quantify bone resorption activity nih.gov. The resulting colored precipitate allows for the microscopic localization of these enzyme activities within specific cellular compartments or tissue structures alliedguru.combiologists.com.

A study investigating acid phosphatase localization using confocal laser-scanning microscopy employed this compound phosphate and Fast Red Violet. The method demonstrated that the azo dye end-product exhibited fluorescence at 405 nm, allowing for visualization with improved subcellular resolution compared to traditional light microscopy por-journal.com.

Flow Cytometric Assays for Cellular Enzyme Activity

This compound substrates can also be adapted for use in flow cytometry to assess enzyme activity in single cells nih.govosti.gov. The fluorescent properties of the released this compound product upon enzymatic hydrolysis make it suitable for quantitative measurement by flow cytometry .

In flow cytometric assays, cells are incubated with a fluorogenic this compound conjugate. The increase in cellular fluorescence over time, as measured by the flow cytometer, correlates with the rate of enzyme activity within individual cells nih.gov. This approach allows for the dynamic assay of enzyme activities in single cells and can be used to differentiate cell populations based on their enzymatic profiles nih.govpurdue.edu.

Research using this compound phosphate and this compound β-D-glucuronidase in Chinese hamster ovary cells demonstrated that cellular fluorescence increased linearly for approximately 15 minutes before potentially plateauing due to product diffusion osti.gov. This highlights a consideration for optimizing incubation times in flow cytometric assays using these substrates nih.govosti.gov. Studies have also analyzed enzyme activity in cell populations fractionated by size, showing, for example, that β-D-glucuronidase activity increased linearly with cell size corresponding to progression through the cell cycle osti.gov.

Investigations into this compound N-acetyl-β-D-glucosaminide as a β-Hexosaminidase Substrate

This compound N-acetyl-β-D-glucosaminide is a specific conjugate of this compound used as a substrate for the enzyme β-hexosaminidase (HEX) sigmaaldrich.comnih.govscientificlabs.co.ukmedchemexpress.combiosynth.commedchemexpress.comscbt.com. β-Hexosaminidase is a lysosomal enzyme involved in the degradation of glycoconjugates.

Studies have utilized this compound N-acetyl-β-D-glucosaminide to assess β-hexosaminidase activity in various biological contexts nih.gov. For instance, this substrate has been employed in in situ cytochemical methods to evaluate HEX activity in cultured cells nih.gov. By coupling the released this compound with a diazonium salt, such as hexazotized pararosaniline, a colored precipitate is formed at the site of HEX activity, allowing for its visualization nih.gov. This cytochemical assessment provides a rapid method to study enzyme expression in heterogeneous cell populations nih.gov.

Research comparing wild-type human fibroblast cell lines with those deficient in either the alpha or beta subunit of HEX (from Tay-Sachs and Sandhoff patients, respectively) has demonstrated the utility of this compound N-acetyl-β-D-glucosaminide in evaluating the activity of HEX isoenzymes nih.gov. The use of this substrate, often in conjunction with a coupling agent, allows for the detection and localization of the active region of the N-acetyl-β-glucosaminidase enzyme visually medchemexpress.com.

Pharmacological and Biological Activity Research of Naphthol As Bi Derivatives

Exploration of Naphthol AS-BI Analogues as Potential Therapeutic Agents

The core structure of naphthol derivatives, including this compound, provides a scaffold for designing and synthesizing analogues with potentially enhanced or novel therapeutic properties. Studies have investigated various naphthol derivatives for a range of biological activities. For instance, aminoalkyl naphthols, which can be derived from 2-naphthol (B1666908), have been explored for their potential as hypotensive and bradycardiac agents. jpsionline.com Other naphthol derivatives have shown promise in areas such as antitubercular, anti-tyrosinase, antioxidant, and antibacterial activities. rsc.org The structural versatility of naphthol derivatives allows for modifications aimed at improving efficacy and selectivity. bpasjournals.com

Anticancer Activity Research of Naphthoquinone-Naphthol Derivatives

Naphthoquinone-naphthol derivatives, which incorporate features of both naphthoquinones and naphthols, have been a subject of significant research interest for their anticancer potential. nih.govtandfonline.comtandfonline.com These compounds have demonstrated cytotoxic effects against various cancer cell lines. nih.govtandfonline.com

Structure-Activity Relationships in Antiproliferative Mechanisms

Structure-Activity Relationship (SAR) studies are crucial in identifying the molecular features of naphthoquinone-naphthol derivatives that are essential for their antiproliferative activity. Research indicates that the entire naphthoquinone-naphthol scaffold is pivotal for this activity. nih.govtandfonline.com The presence and position of specific functional groups, such as methoxy (B1213986) groups, have been shown to influence the anticancer potential. For example, in one study, the presence of two methoxy groups on a naphthoquinone-naphthol scaffold proved beneficial for antiproliferative activity. nih.govtandfonline.com Modifications to the phenolic hydroxyl group through esterification or etherification have also been explored to enhance activity. nih.govtandfonline.com

Studies on other naphthoquinone derivatives have also provided insights into SAR in antiproliferative mechanisms. The presence of furan (B31954) or thiophene (B33073) rings on the naphthoquinone scaffold has been observed to increase anti-proliferative activity against colorectal cancer cells. mdpi.com Electron-attracting groups at certain positions on these rings can further improve bioactivity. mdpi.com Additionally, the fusion of an azaheterocycle to the 1,4-naphthoquinone (B94277) nucleus has been shown to modulate activity and selectivity. nih.gov

Molecular Pathways and Cellular Targets in Cancer Research

Research has begun to elucidate the molecular pathways and cellular targets through which naphthoquinone-naphthol derivatives exert their anticancer effects. One key mechanism identified is the induction of cell apoptosis. nih.govtandfonline.com Studies have shown that certain naphthoquinone-naphthol derivatives can significantly increase the expression levels of cleaved caspase-3 and reduce Bcl-2 proteins, which are key regulators of apoptosis. nih.govtandfonline.com

Furthermore, these compounds have been found to influence specific signaling pathways involved in cancer progression. The downregulation of the EGFR/PI3K/Akt signaling pathway has been identified as a mechanism by which certain naphthoquinone-naphthol derivatives inhibit cancer cell proliferation. nih.govtandfonline.comtandfonline.com

Other naphthoquinone derivatives have been shown to target different pathways. Some can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. bpasjournals.com Inhibition of cell proliferation and disruption of cellular redox balance are also reported mechanisms. bpasjournals.com Specific naphthoquinone derivatives have been investigated for their potential to inhibit key cancer signaling proteins like AKT1 kinase. iiarjournals.org Network pharmacology and molecular docking studies have suggested that naphthoquinone scaffold-derived compounds can interact with targets such as MET and TYK2 in head and neck squamous cell carcinoma. nih.gove-century.us

Research findings on the antiproliferative activity of a specific naphthoquinone-naphthol derivative (Compound 13) against different cancer cell lines are presented in the table below.

| Cancer Cell Line | IC50 (μM) | Fold Increase vs. Compound 5 |

| HCT116 | 1.18 | 4.5 |

| PC9 | 0.57 | 12 |

| A549 | 2.25 | 2.6 |

IC50 values represent the concentration required for 50% inhibition of cell growth. nih.govtandfonline.comtandfonline.com

Evaluation of Antimicrobial and Antifungal Properties of Naphthol AS Derivatives

Naphthol derivatives, including those related to Naphthol AS, have been evaluated for their antimicrobial and antifungal properties. These compounds can exhibit variable inhibition activities against different microbial strains. nih.govscielo.org.za

Studies have explored the antimicrobial activity of various naphthol derivatives, including Schiff bases and azetidinones of 1-naphthol (B170400). nih.gov Some of these derivatives have shown activity against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria like Escherichia coli. nih.gov The potency can vary depending on the specific structural modifications. nih.gov For instance, N-[3-chloro-2-oxo-4-(4-nitrophenyl)-azetidin-1-yl]-2-(naphthalen-1-yloxy) acetamide (B32628) (compound 4b) displayed notable antibacterial activity against B. subtilis and E. coli. nih.gov

Research also indicates that the presence of certain moieties, such as lipophilic groups in a triazolo scaffold, can contribute to higher inhibitory activity, particularly against Gram-positive bacteria. Substitutions like methyl, methoxy, and chloro groups in the aromatic ring of certain azetidinone derivatives with a β-naphthol ring have also been associated with potent antimicrobial activity. ekb.egrasayanjournal.co.in

Regarding antifungal properties, naphthol derivatives have shown activity against various fungal strains, including Candida albicans and Aspergillus niger. nih.govscielo.org.za While some studies report relatively weak antifungal activity for certain naphthol derivatives, others highlight compounds with more potent effects. nih.gov For example, some naphtho nih.govfishersci.co.ukthegoodscentscompany.comtriazol-thiadiazin derivatives have demonstrated antifungal activity comparable to or even exceeding that of standard drugs like fluconazole (B54011) against Candida species. Naphthopyranopyrimidine derivatives synthesized from β-naphthol have also shown antifungal activity against strains like Candida parapsilopsis and Aspergillus fumigatus. asianpubs.orgmdpi.com

Studies on naphthoquinone derivatives, which are structurally related to naphthol derivatives, have also reported antifungal activities against various fungal strains, including Candida species and Sporothrix schenckii. researchgate.netresearchgate.net

The table below summarizes some reported antimicrobial activities of naphthol derivatives against specific bacterial and fungal strains.

| Compound Type | Microbial Strain | Activity / MIC (μg/mL) | Reference |

| Azetidinone derivative of 1-naphthol (Compound 4b) | Bacillus subtilis | 16 | nih.gov |

| Azetidinone derivative of 1-naphthol (Compound 4b) | Escherichia coli | 64 | nih.gov |

| Naphtho nih.govfishersci.co.ukthegoodscentscompany.comtriazol-thiadiazin derivative (4d) | Candida albicans | More potent than fluconazole | |

| Naphtho nih.govfishersci.co.ukthegoodscentscompany.comtriazol-thiadiazin derivative (4d) | Candida tropicalis | More potent than fluconazole | |

| Naphtho nih.govfishersci.co.ukthegoodscentscompany.comtriazol-thiadiazin derivative (4d) | Candida krusei | More potent than fluconazole | |

| Naphtho nih.govfishersci.co.ukthegoodscentscompany.comtriazol-thiadiazin derivative (4d) | Candida glabrata | More potent than fluconazole | |

| Naphthopyranopyrimidine derivative (4d) | Candida parapsilopsis | 4.6 | asianpubs.org |

| Naphthopyranopyrimidine derivative (4d) | Micrococcus luteus | 2.3 | asianpubs.org |

Note: MIC values represent Minimum Inhibitory Concentration.

Analytical and Detection Methodologies Involving Naphthol As Bi

Fluorescent Assay Development for Enzyme Activity Quantification

Naphthol AS-BI phosphate (B84403) is extensively used as a fluorogenic substrate for quantifying the activity of enzymes like acid and alkaline phosphatases. caymanchem.comgenaxxon.com The enzymatic hydrolysis of this compound phosphate releases the fluorescent molecule this compound. caymanchem.com The resulting fluorescence can be measured quantitatively, serving as an indicator for the activity of these enzymes. caymanchem.com

This principle has been instrumental in the development of sensitive fluorometric assays. For example, this compound phosphate has been employed in modified methods for the fluorometric assay of tartrate-resistant acid phosphatase (TRAP) isoform 5b activity. researchgate.net In such assays, plasma samples are incubated with this compound phosphate, and the fluorescence is detected at specific excitation and emission wavelengths, such as 405 nm excitation and 535 nm emission. researchgate.net Research indicates that this compound phosphate can be a preferred substrate for TRAP isoform 5b, offering enhanced specificity compared to other substrates like 4-nitrophenyl phosphate (4-NPP). researchgate.netnih.gov This specificity is further improved by the inclusion of inhibitors like heparin, which affects other TRAP isoforms but has minimal impact on isoform 5b activity. researchgate.netnih.gov

The application of this compound in fluorescent assays facilitates the detection of low enzyme activities in biological samples due to its high sensitivity.

Application in Environmental Analytical Chemistry for Pollutant Detection and Quantification

This compound phosphate has found utility in environmental monitoring, particularly in the detection and quantification of metal ions in environmental samples. chemimpex.comchemimpex.com This compound acts as a reagent in various analytical techniques used for this purpose. chemimpex.comchemimpex.com Its structure enables effective binding with target analytes, which can improve the sensitivity and selectivity of assays utilized in environmental quality control processes. chemimpex.com

Beyond the detection of metal ions, this compound has been used in studies evaluating microbial activity in ecosystems, which is relevant to assessing the impact of pollutants on microbial communities. For instance, research involving solid lipid nanoparticles (SLNs) demonstrated that exposure to SLNs altered microbial enzyme activities, including those involving this compound-phosphohydrolase, highlighting changes in enzymatic profiles during the decomposition of leaf litter in aquatic environments.

Spectroscopic and Chromatographic Techniques for this compound Characterization in Research

Spectroscopic and chromatographic techniques are vital for the characterization and analysis of this compound in research settings. Techniques like 31P NMR spectroscopy can be used to monitor reactions involving naphthol derivatives and track the formation of products. IR spectroscopy can verify the presence of specific functional groups, such as P=O and P–O–C stretching vibrations, which are characteristic of phosphorylation in this compound phosphate. Mass spectrometry, particularly ESI-MS, can provide information regarding the molecular weight of the compound and its fragments.

Chromatographic methods, while not exclusively focused on this compound itself in all documented instances, are broadly applied in the analysis of naphthol derivatives and related compounds in various matrices, including environmental samples. For example, ion exchange chromatography coupled with post-column reaction using other naphthol derivatives like 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) has been employed for the separation and quantification of heavy metals in environmental samples. researchgate.net Although this example utilizes a different naphthol derivative, it illustrates the role of chromatographic techniques in environmental analysis where this compound phosphate is also applied for metal ion detection. chemimpex.comchemimpex.comresearchgate.net High-performance liquid chromatography (HPLC) is a standard technique for assessing the purity of this compound phosphate. sigmaaldrich.comsigmaaldrich.com

These techniques are crucial for confirming the identity, purity, and structural integrity of this compound and its derivatives used in various analytical and biochemical applications.

Advanced Research Perspectives and Emerging Applications of Naphthol As Bi

Integration of Naphthol AS-BI in Nanomaterials and Catalysis Research

The integration of organic molecules with inorganic nanomaterials has garnered significant interest for developing hybrid materials with specialized functions in catalysis and other fields. acs.org While direct research specifically detailing the integration of this compound itself within nanomaterials for catalysis is not extensively documented in the search results, related naphthol derivatives, such as 1,1'-bi-2-naphthol (B31242) (BINOL), have been explored in this context. acs.org BINOL, a π-conjugated molecule, has been shown to influence the spatial arrangement of nanoparticles, impacting their catalytic performance. acs.org For instance, Pt-BINOL hybrid nanocomposites have been investigated for electrochemical hydrogen evolution reactions, where the BINOL molecule acts as a nanocarrier through π-stacking and hydrogen bonding, enhancing the catalytic activity of platinum nanoparticles. acs.orgresearchgate.net

The principles observed with related naphthol structures suggest potential avenues for this compound. Its π-conjugated system could facilitate interactions with metallic nanoparticles or other nanomaterial supports. Such interactions might enable the development of novel hybrid catalysts where this compound plays a role in stabilizing nanoparticles, influencing their dispersion, or modifying their electronic properties to enhance catalytic efficiency for specific reactions. Research in this area could explore the use of this compound as a ligand, a structural director in nanoparticle synthesis, or a component in composite materials for various catalytic applications, potentially leveraging its specific chemical features like the bromine atom and the methoxyphenyl group to tune the material's properties.

Computational Chemistry Approaches in this compound Conformational Analysis and Reactivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the structural and energetic properties of molecules, including conformational analysis and reactivity prediction. researchgate.netacs.org While specific computational studies on this compound were not prominently featured in the search results, the application of these methods to related naphthol systems, such as BINOL, provides insight into the potential for studying this compound. researchgate.netmdpi.com

Conformational analysis is crucial for understanding the flexible nature of molecules and how different spatial arrangements can influence their reactivity and interactions. Studies on BINOL, for example, have explored its isomerization mechanism through rotations around C-C and O-H bonds, calculating energy barriers for these processes using DFT. researchgate.net These computational approaches can identify stable conformers and the transition states connecting them, providing a detailed picture of the molecule's potential energy surface.

For this compound, computational chemistry could be employed to:

Determine the stable conformers and their relative energies.

Calculate the energy barriers for internal rotations, providing insights into the molecule's flexibility.

Predict reactivity by studying transition states of reactions involving this compound, such as enzymatic hydrolysis or other chemical transformations.

Analyze the electronic structure, including charge distribution and frontier molecular orbitals, to understand its potential interactions with enzymes, nanomaterials, or other molecules.

Model solvent effects and the influence of different chemical environments on its conformation and reactivity. researchgate.net

These computational studies can complement experimental research, helping to elucidate reaction mechanisms, predict reaction outcomes, and guide the design of new applications for this compound.

Future Directions in this compound-Based Biosensor Development and Diagnostic Tools

This compound is known for its use as a substrate in enzymatic assays, particularly for phosphatases, making it relevant to biosensor development and diagnostic tools. sigmaaldrich.com Its hydrolysis by phosphatases releases a detectable product, forming the basis of these applications.

Future directions in developing this compound-based biosensors and diagnostic tools could leverage advancements in biosensing technologies, including electrochemical and optical biosensors, and the integration of nanomaterials. iijls.comnih.govfrontiersin.org

Potential areas of development include:

Enhanced Sensitivity and Specificity: Incorporating nanomaterials, such as gold or silver nanoparticles, could amplify signals and improve the sensitivity of this compound-based enzymatic biosensors. frontiersin.org

Novel Transduction Mechanisms: Exploring different transduction methods beyond traditional spectrophotometry, such as electrochemical or fluorescence-based detection, could lead to more portable and rapid diagnostic devices. iijls.comfrontiersin.org

Multiplexed Detection: Developing biosensor arrays that utilize this compound and other substrates could enable the simultaneous detection of multiple enzyme activities or biomarkers.

Point-of-Care Diagnostics: Miniaturization and integration with microfluidic platforms could facilitate the development of this compound-based biosensors for point-of-care testing, allowing for rapid diagnostics outside of traditional laboratory settings. iijls.com

Detection of Specific Biomarkers: While this compound is a general phosphatase substrate, conjugating it to target-specific molecules (e.g., antibodies or aptamers) could enable the development of biosensors for detecting specific biomarkers associated with diseases, where phosphatase activity is altered. frontiersin.orgnih.gov

Integration with AI: Coupling biosensors with artificial intelligence and data processing could lead to more accurate and automated diagnostic tools. nih.gov

The stability of this compound derivatives in aqueous solutions and at room temperature, as reported for AS-BI derivatives, could be an advantage in developing stable biosensing platforms. Future research could focus on tailoring the chemical structure of this compound derivatives to optimize their properties for specific biosensor applications, such as improving solubility, enhancing signal generation, or facilitating immobilization on sensor surfaces.

Q & A

Q. What are the primary enzymatic applications of Naphthol AS-BI derivatives in histochemistry?

this compound phosphate is widely used as a substrate for detecting alkaline phosphatase (ALP) and tartrate-resistant acid phosphatase (TRAP) in histochemical assays. For ALP detection, it reacts with the enzyme to produce a colored precipitate, enabling visualization of enzymatic activity in tissues or cells. TRAP staining, used in osteoclast studies, involves coupling this compound phosphate with a diazonium salt (e.g., Fast Red TR) to quantify bone resorption activity . For β-glucuronidase detection, this compound β-D-glucuronide is hydrolyzed to release a fluorescent or chromogenic product, useful in macrophage activation studies .

Q. How should this compound phosphate be stored to ensure stability?

this compound phosphate disodium salt must be stored at -20°C in a desiccated environment to prevent hydrolysis and degradation. Solutions should be prepared fresh for critical assays (e.g., TRAP staining), as prolonged storage at room temperature can lead to substrate breakdown and reduced sensitivity .

Q. What concentration range of this compound phosphate is optimal for enzyme activity assays?

A concentration gradient (e.g., 0–0.15 mg/mL) is recommended to establish a dose-response curve. Evidence shows that staining intensity increases with concentration but plateaus at higher concentrations due to substrate saturation. For example, 0.1 mg/mL often achieves near-maximal staining for ALP, while lower concentrations (0.05 mg/mL) may suffice for high-activity samples .

Advanced Research Questions

Q. How can researchers resolve inconsistencies in reported enzyme activity when using this compound derivatives?

Contradictions in enzymatic data may arise from differences in assay conditions (e.g., pH, incubation time, or diazonium salt selection). To standardize results:

- pH Optimization : ALP assays typically use pH 9–10 (Tris-HCl buffer), while TRAP requires pH 5.0–5.5 with tartrate inhibition .

- Control Experiments : Include negative controls (e.g., enzyme inhibitors like EDTA for ALP) and parallel assays with alternative substrates (e.g., p-nitrophenyl phosphate) to validate specificity .

Q. What methodological considerations are critical for quantifying this compound-based fluorescence in live-cell imaging?

- Quenching Effects : Avoid prolonged light exposure and optimize excitation/emission wavelengths (e.g., 365/415 nm for β-glucuronidase assays) to minimize photobleaching .

- Cell Permeability : Use esterase-resistant derivatives (e.g., this compound β-D-glucuronide) for intracellular enzyme detection. Pre-treatment with membrane permeabilizers (e.g., 0.1% Triton X-100) may enhance substrate accessibility .

Q. How should researchers design experiments to address substrate inhibition in kinetic studies using this compound phosphate?

Substrate inhibition occurs at high concentrations due to non-productive enzyme binding. To mitigate this:

- Kinetic Modeling : Use the Hill equation or Michaelis-Menten kinetics with substrate concentrations below the saturation point (e.g., 0.05–0.1 mg/mL) .

- Competitive Assays : Introduce a competing substrate (e.g., p-nitrophenyl phosphate) to estimate inhibition constants (Ki) and refine kinetic parameters .

Methodological Best Practices

- Reproducibility : Document buffer composition (e.g., 50 mM Tris-HCl, pH 9.5 for ALP) and diazonium salt concentrations (e.g., 0.2 mg/mL Fast Red TR) to enable cross-study comparisons .

- Data Validation : Use statistical tools (e.g., ANOVA for dose-response curves) and consult with biostatisticians to address variability in low-concentration assays .

For further guidance on experimental design, refer to frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with methodological rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.